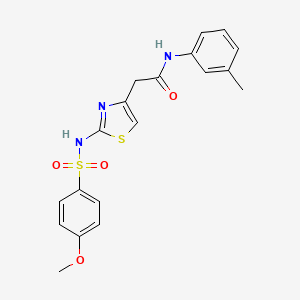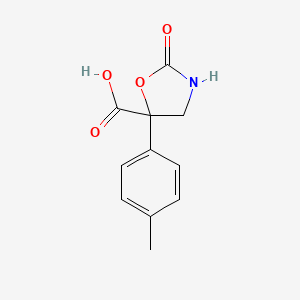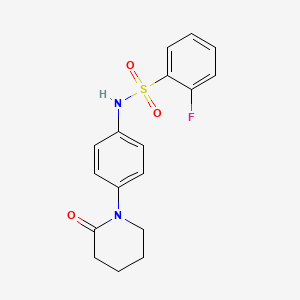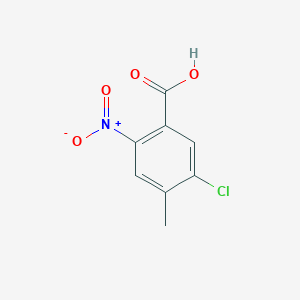
n-Fmoc-2,6-dimethyl-DL-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-2,6-dimethyl-DL-phenylalanine is a chemical compound with the molecular formula C26H25NO4 and a molecular weight of 415.49 . It is also known as 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-dimethylphenyl)propanoic acid .
Molecular Structure Analysis
The molecular structure of n-Fmoc-2,6-dimethyl-DL-phenylalanine consists of a phenylalanine core with two methyl groups attached to the phenyl ring at the 2 and 6 positions. The amino group of the phenylalanine is protected by an Fmoc group .Physical And Chemical Properties Analysis
N-Fmoc-2,6-dimethyl-DL-phenylalanine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- N-Fmoc-protected amino acids, including derivatives like N-Fmoc 2,6-dimethyl-DL-phenylalanine, are crucial for peptide synthesis. A study highlighted the synthesis of D,L-fmoc protected 4-phosphonomethylphenylalanine derivatives, demonstrating their utility in solid-phase peptide synthesis (Baczko et al., 1996).
- Another research focused on synthesizing NH-Fmoc-protected L-phenylalanines with methyl groups at specific positions, altering their electronic and steric properties for varied applications (Illuminati et al., 2022).
Application in Biomedical and Biochemical Studies
- Fmoc-protected phenylalanine derivatives are used in the synthesis of biologically active peptides. A study described the use of dimethyl sulfoxide in the synthesis of Aβ peptides for Alzheimer’s disease research (Choi et al., 2012).
- Research on native chemical ligation at phenylalanine involved the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for peptide ligations, demonstrating the versatility of Fmoc-protected phenylalanine derivatives (Crich & Banerjee, 2007).
Hydrogelation and Self-Assembly
- Studies on Fmoc-phenylalanine derivatives revealed their role in self-assembly and hydrogelation in aqueous solvents. This research has implications for understanding hydrophobic and π–π interactions during self-assembly (Ryan et al., 2010).
- Research on the self-assembly behavior of Fmoc-Phenylalanine and corresponding peptoid derivatives provided insights into hydrogen bonding vs π–π interactions in these assemblies (Rajbhandary et al., 2018).
Antibacterial Properties
- The antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH were explored, showing their potential in biomedical materials (Schnaider et al., 2019).
Other Applications
- Fmoc-protected amino acids have been used in the synthesis of modified amino acids and peptides, demonstrating their broad applicability in synthetic chemistry and peptide research (Deboves et al., 2001).
Propiedades
IUPAC Name |
3-(2,6-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-8-7-9-17(2)22(16)14-24(25(28)29)27-26(30)31-15-23-20-12-5-3-10-18(20)19-11-4-6-13-21(19)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONZSWVVQNNLAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2355634.png)


![N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2355641.png)
![3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2355643.png)


![4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2355648.png)
![N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2355649.png)
![2-(4-ethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2355651.png)

![(2,5-Dichlorothiophen-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2355653.png)
![(Z)-ethyl 1-cyclohexyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2355655.png)